molecular formula C15H9Cl2NO2 B2941540 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one CAS No. 866010-42-6

2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one

Cat. No. B2941540
CAS RN: 866010-42-6
M. Wt: 306.14
InChI Key: YYZAFCCJZYEKGT-UHFFFAOYSA-N
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Description

Benzoxazines consist of a benzene ring fused to an oxazine ring . The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .


Synthesis Analysis

1,3-Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde .


Molecular Structure Analysis

The molecular formula of benzoxazines is C8H7NO . The structure consists of a benzene ring fused to an oxazine ring .


Chemical Reactions Analysis

Polybenzoxazines, also called benzoxazine resins, are a class of polymers that are produced from the ring-opening polymerization of 3-phenyl-2,4-dihydro-1,3-benzoxazine monomers and its chemical derivatives .

Scientific Research Applications

Antimicrobial Activity

Benzoxazinoids have been investigated for their antimicrobial properties. Research has shown that while natural monomeric benzoxazinoids may not be potent antimicrobial agents on their own, the 1,4-benzoxazin-3-one backbone serves as a promising scaffold for designing new antimicrobial compounds. Synthetic derivatives of this backbone have demonstrated potent activity against pathogenic fungi, such as Candida albicans, and bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial effects (de Bruijn, Gruppen, & Vincken, 2018).

Health-Protecting Properties

Benzoxazinoids (BXs) have also been identified for their potential pharmacological and health-protecting properties. Found in mature cereal grains and bakery products, BXs have been linked to antimicrobial, anticancer, reproductive system stimulatory, central nervous system stimulatory, immunoregulatory, and appetite- and weight-reducing effects in various in vitro and animal model studies. These findings suggest that BXs could contribute to the health benefits associated with wholegrain consumption and may have potential as functional food ingredients (Adhikari et al., 2015).

Antitumor and Anticancer Activities

The benzoxazine class of compounds, closely related to benzoxazinoids, has been recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, antituberculosis, antioxidant, and anticancer activities. The diverse pharmacological properties and the presence of multiple modification sites on the benzoxazine scaffold have attracted significant interest from medicinal chemists. This interest is driven by the potential of benzoxazine derivatives to serve as therapeutic candidates with desired biological properties (Tang, Tan, Chen, & Wan, 2022).

Radical Scavenging and Antioxidant Capacity

Compounds with benzoxazine and related structures have been evaluated for their radical scavenging and antioxidant capacities. These activities are crucial for neutralizing active oxygen species and preventing free radical processes that can lead to cellular damage and various diseases. The presence of specific functional groups, such as the 3´,4´-dihydroxy group (catechol) in the benzoxazine nucleus, is important for enhancing radical scavenging activity. This suggests the potential therapeutic applications of these compounds in managing conditions caused by oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

IUPAC Name

2,4-dichloro-6,12b-dihydroisoindolo[2,3-c][1,3]benzoxazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-8-5-11-13-9-3-1-2-4-10(9)15(19)18(13)7-20-14(11)12(17)6-8/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZAFCCJZYEKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C(C3=CC=CC=C3C2=O)C4=C(O1)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one

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